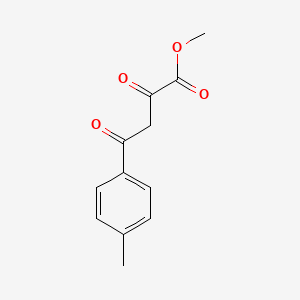

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

描述

IUPAC Nomenclature and Systematic Identification

This compound follows the International Union of Pure and Applied Chemistry nomenclature system, reflecting its complete structural composition. The systematic name identifies the compound as a methyl ester of 4-(4-methylphenyl)-2,4-dioxobutanoic acid, with the Chemical Abstracts Service registry number 39757-29-4. Alternative nomenclature systems recognize this compound under several synonyms including methyl 2,4-dioxo-4-para-tolylbutanoate and 2,4-dioxo-4-para-tolyl-butyric acid methyl ester.

The molecular formula C₁₂H₁₂O₄ provides essential compositional information, indicating twelve carbon atoms, twelve hydrogen atoms, and four oxygen atoms arranged in a specific three-dimensional configuration. The European Community number 127-294-4 serves as an additional regulatory identifier, while the compound maintains registration under various chemical databases including the Developmental and Reproductive Toxicology database identifier DTXSID20308732. The systematic identification extends to include the National Service Center number NSC208705, demonstrating the compound's recognition across multiple scientific and regulatory frameworks.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound reflects the characteristic structural features of beta-diketone compounds. The compound possesses two carbonyl groups separated by a single methylene carbon, creating a 1,3-dicarbonyl system that exhibits significant conformational flexibility. This arrangement allows for potential tautomeric equilibria, particularly involving enol-keto transformations that are characteristic of beta-diketone systems.

The para-methylphenyl substituent contributes to the overall molecular geometry through its aromatic character and electronic effects. The aromatic ring adopts a planar configuration, with the methyl group positioned para to the carbonyl attachment point, influencing the electronic distribution throughout the molecule. The ester functionality at the terminal position provides additional conformational considerations, with the methoxy group capable of adopting various rotational conformations relative to the carbonyl plane.

Computational studies of related beta-diketone systems suggest that the preferred conformations involve minimization of steric interactions while maximizing electronic stabilization through conjugation effects. The presence of the aromatic ring system enhances the overall molecular rigidity compared to aliphatic analogs, while the diketo functionality provides opportunities for intramolecular hydrogen bonding in enol tautomeric forms. The methyl ester group exhibits rotational freedom around the carbon-oxygen single bond, contributing to the compound's conformational complexity.

Crystallographic Studies and Unit Cell Parameters

While specific crystallographic data for this compound remains limited in the available literature, structural studies of closely related beta-diketone compounds provide valuable insights into potential crystallographic characteristics. The compound's molecular structure suggests probable crystallization in common space groups typical of beta-diketone esters, with intermolecular interactions dominated by van der Waals forces and potential hydrogen bonding.

Related crystallographic studies of benzoylacetone derivatives demonstrate that beta-diketone compounds frequently crystallize in monoclinic space groups, with unit cell parameters reflecting the molecular dimensions and packing arrangements. For the monoclinic system, typical unit cell parameters include lattice constants in the range of 8-15 Angstroms for the a-axis, 5-12 Angstroms for the b-axis, and 15-25 Angstroms for the c-axis, with beta angles commonly deviating from 90 degrees by 10-20 degrees.

The crystallographic behavior of this compound likely reflects the influence of both the aromatic methylphenyl group and the ester functionality on intermolecular packing. The aromatic rings may participate in pi-pi stacking interactions, while the carbonyl groups can engage in dipole-dipole interactions with neighboring molecules. The methyl ester group provides additional sites for weak intermolecular interactions, contributing to the overall crystal stability and packing efficiency.

Comparative Structural Analysis with Analogous β-Diketone Derivatives

Comparative structural analysis reveals significant relationships between this compound and other beta-diketone derivatives. The compound shares fundamental structural features with benzoylacetone, which exhibits the characteristic 1,3-dicarbonyl system and demonstrates similar tautomeric behavior. Benzoylacetone exists predominantly in its enol tautomeric form, with the conjugate base forming stable complexes with transition metals and lanthanides, suggesting similar coordination capabilities for the methylphenyl derivative.

Structural comparisons with ethyl 2,4-dioxo-4-(para-tolyl)butanoate reveal the influence of ester chain length on molecular properties. The ethyl ester analog possesses molecular formula C₁₃H₁₄O₄ with molecular weight 234.25 grams per mole, demonstrating how the additional methylene unit affects both molecular dimensions and potential conformational preferences. Similarly, the methyl 4-(3-methylphenyl)-4-oxobutanoate isomer, with formula C₁₂H₁₄O₃, illustrates the impact of positional isomerism on structural characteristics.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₂H₁₂O₄ | 220.22 | Para-methyl, diketo functionality |

| Ethyl 2,4-dioxo-4-(para-tolyl)butanoate | C₁₃H₁₄O₄ | 234.25 | Extended ester chain |

| Benzoylacetone | C₁₀H₁₀O₂ | 162.19 | Simplified aromatic system |

| Methyl 4-(3-methylphenyl)-4-oxobutanoate | C₁₂H₁₄O₃ | 206.24 | Meta-methyl, single keto |

The comparative analysis extends to chlorinated analogs such as methyl 4-(4-chlorophenyl)-4-oxobutanoate, which demonstrates how halogen substitution influences both electronic properties and potential intermolecular interactions. These structural variations provide insights into the relationship between substituent effects and overall molecular behavior, particularly regarding reactivity patterns and coordination chemistry capabilities.

The aromatic substitution patterns significantly influence the electronic distribution within the beta-diketone system. Para-methyl substitution, as found in the target compound, provides electron-donating effects that enhance the nucleophilicity of the aromatic ring and potentially stabilize enol tautomeric forms. This contrasts with electron-withdrawing substituents such as chlorine, which would be expected to reduce electron density and alter tautomeric equilibria. The systematic comparison of these structural analogs provides valuable insights into structure-activity relationships and guides the understanding of molecular behavior across this important class of beta-diketone compounds.

属性

IUPAC Name |

methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-8-3-5-9(6-4-8)10(13)7-11(14)12(15)16-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINBBVVRYVUFOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308732 | |

| Record name | methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39757-29-4 | |

| Record name | 39757-29-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Claisen Condensation Route

Overview:

The most established and frequently reported method for synthesizing methyl 4-(4-methylphenyl)-2,4-dioxobutanoate involves a Claisen condensation reaction between 4-methylacetophenone and dimethyl oxalate in the presence of a strong base.

- Reactants: 4-methylacetophenone + dimethyl oxalate

- Catalyst/Base: Strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt)

- Solvent: Typically anhydrous ether or tetrahydrofuran (THF)

- Conditions: Controlled temperature (often 0–25°C) to avoid side reactions

- Product: this compound

Mechanism:

The base deprotonates the acetophenone to form an enolate ion, which then attacks the electrophilic carbonyl carbon of dimethyl oxalate, leading to the formation of the β-keto ester after elimination of methanol.

Purification:

The crude product is purified by automated flash chromatography using solvent gradients such as hexane/ethyl acetate or dichloromethane/methanol to achieve purity >97%, confirmed by UPLC and elemental analysis.

Research Reference:

This method was detailed in a study synthesizing related pyrazole derivatives, where this compound was obtained as a key intermediate.

Esterification of Corresponding Acid (Alternative Method)

Overview:

An alternative synthetic approach involves first preparing the corresponding 4-(4-methylphenyl)-2,4-dioxobutanoic acid, followed by esterification with methanol under acidic conditions.

- Acid Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid

- Solvent: Methanol (excess)

- Temperature: Reflux conditions (typically 60–70°C)

- Duration: Several hours until complete conversion

- This method allows the isolation and characterization of the acid intermediate.

- Provides an option when starting from acid precursors or when the acid is more readily available.

Notes:

Although less commonly reported specifically for this compound, this esterification route is a standard organic synthesis technique applicable to related diketo acids.

Industrial and Continuous Flow Synthesis

Overview:

For large-scale production, continuous flow chemistry methods can be employed to improve reaction efficiency, yield, and reproducibility.

- Automated reagent mixing and temperature control

- Enhanced safety for handling reactive intermediates

- Scalability with minimized batch-to-batch variation

- Continuous feeding of 4-methylacetophenone and dimethyl oxalate with base into a flow reactor

- Real-time monitoring of reaction progress

- Inline purification steps

- Increased throughput and reduced reaction times

- Lower solvent and reagent consumption

- Improved environmental and economic profile

While specific industrial protocols for this compound are proprietary, continuous flow methods are increasingly adopted for ester and diketone syntheses analogous to this compound.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The Claisen condensation method is well-documented and provides a reliable route with good yields and high purity suitable for further synthetic applications.

- Purity assessment by UPLC and elemental analysis ensures the compound meets stringent quality requirements for research and pharmaceutical use.

- The esterification method, while classical, is less favored for direct synthesis but useful when starting from acid intermediates or for modification purposes.

- Continuous flow synthesis represents a modern approach aligning with green chemistry principles and industrial scalability, though detailed protocols remain less publicly available.

- Structural confirmation of the product is routinely performed by high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and infrared (IR) spectroscopy.

化学反应分析

Types of Reactions

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride.

Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

Molecular Formula : C₁₂H₁₂O₅

Molecular Weight : 236.22 g/mol

CAS Number : 39757-29-4

The compound features a methyl group, a phenyl ring, and a dioxobutanoate moiety, which contribute to its reactivity and biological interactions.

Chemistry

- Intermediate in Synthesis : Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate serves as an intermediate in the synthesis of more complex organic molecules. It can be utilized in various reactions such as oxidation, reduction, and substitution to form diverse derivatives.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to carboxylic acids or ketones. |

| Reduction | Forms alcohol derivatives from oxo groups. |

| Substitution | Produces various substituted esters depending on the nucleophile used. |

Biology

- Biological Activity Exploration : The compound is being investigated for its potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action may involve enzyme inhibition and disruption of cellular processes .

Medicine

- Therapeutic Potential : this compound is explored as a precursor in drug synthesis. It shows promise in treating metabolic disorders due to its ability to inhibit enzymes like acetyl-CoA carboxylase (ACC) .

Industry

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials, enhancing the efficiency of various industrial processes through its unique chemical properties .

Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against multiple bacterial strains. The results indicated that it effectively inhibited DNA gyrase, crucial for bacterial replication, demonstrating comparable effectiveness to standard antibiotics .

Metabolic Disorders

Research has shown that this compound can influence metabolic pathways by acting as an inhibitor of key enzymes involved in fatty acid metabolism. This property positions it as a candidate for developing treatments for metabolic disorders .

作用机制

The mechanism of action of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Analogs

- This compound is commercially available (Sigma-Aldrich) and used in cross-coupling reactions .

- Ethyl 4-(2,4-Dichlorophenyl)-2,4-Dioxobutanoate Molecular Formula: C₁₂H₁₀Cl₂O₄ Molecular Weight: 297.11 g/mol CAS Number: 478868-68-7 Key Differences: The dichloro substitution increases steric bulk and lipophilicity, which may influence solubility and biological activity .

Heteroaromatic Ring Substitutions

- Methyl 4-(2-Furyl)-2,4-Dioxobutanoate Molecular Formula: C₉H₈O₅ Molecular Weight: 196.16 g/mol CAS Number: 374063-90-8 Key Differences: The furan ring introduces conjugated π-electrons, altering electronic properties and reactivity. This compound is used in studies of photophysical behavior .

- Methyl 2,4-Dioxo-4-(Thiophen-2-yl)Butanoate Molecular Formula: C₉H₈O₄S Molecular Weight: 212.22 g/mol CAS Number: Not provided Key Differences: The thiophene substituent enhances sulfur-mediated interactions, which may stabilize metal complexes in catalysis .

Alkoxy and Fluoroalkoxy Substitutions

- Ethyl 4-(4-Methoxyphenyl)-2,4-Dioxobutanoate Molecular Formula: C₁₃H₁₄O₅ Molecular Weight: 250.25 g/mol CAS Number: 35322-20-4 Key Differences: The methoxy group is electron-donating, increasing resonance stabilization of the diketone moiety. This compound is used in polymer research .

- Methyl 4-[3-(Difluoromethoxy)Phenyl]-2,4-Dioxobutanoate Molecular Formula: C₁₂H₁₀F₂O₅ Molecular Weight: 272.20 g/mol CAS Number: 832741-03-4 Key Differences: The difluoromethoxy group combines lipophilicity and metabolic stability, making it valuable in medicinal chemistry .

Ester Group Variations

- Ethyl Esters (e.g., Ethyl 4-(2-Fluorophenyl)-2,4-Dioxobutanoate) Molecular Formula: C₁₂H₁₁FO₄ Molecular Weight: 238.21 g/mol CAS Number: 869347-26-2 Key Differences: Ethyl esters generally exhibit lower volatility and higher hydrophobicity compared to methyl esters, influencing their application in solvent-based syntheses .

Comparative Data Table

生物活性

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : Approximately 206.24 g/mol

- Structural Features : This compound includes a dioxobutanoate moiety with a para-methylphenyl substituent, enhancing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzymatic Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thus exhibiting antimicrobial properties.

- Antimicrobial Activity : The compound demonstrates significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disrupting bacterial cell processes through enzyme inhibition and interference with cellular structures .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated potent activity against Hep G2, A549, and MDA-231 cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

- Antimicrobial Efficacy : Research highlighted the compound's effectiveness against common pathogens such as S. aureus and E. coli, demonstrating its potential for development into an antimicrobial agent .

- Mechanistic Insights : Investigations into the compound's mechanism revealed that it may inhibit specific enzymes critical for bacterial survival, thereby providing insights into its application in treating bacterial infections .

常见问题

Q. What are the common synthetic routes for Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate, and how can researchers optimize yield and purity?

this compound is typically synthesized via condensation reactions between substituted phenyl derivatives and diketones or their equivalents. A widely used method involves reacting 4-methylphenylmagnesium bromide with methyl 2,4-dioxobutanoate under anhydrous conditions, followed by acid quenching. Key optimization parameters include:

- Temperature control : Reactions conducted at 50–60°C improve kinetics while minimizing side reactions like decomposition .

- Solvent selection : Non-polar solvents (e.g., toluene) enhance solubility of aromatic intermediates, whereas polar aprotic solvents (e.g., DMF) may stabilize reactive intermediates .

- Catalyst use : Lewis acids (e.g., BF₃·Et₂O) can accelerate acylation steps, improving regioselectivity .

Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >95% purity .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on spectral

- NMR : ¹H NMR shows distinct peaks for the methylphenyl group (δ 2.35 ppm, singlet) and diketone protons (δ 3.15–3.45 ppm, multiplet). ¹³C NMR confirms the ester carbonyl (δ 170–175 ppm) and diketone carbons (δ 190–210 ppm) .

- IR spectroscopy : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (diketone C=O) .

- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 262.1 (calculated for C₁₂H₁₂O₄) .

Q. What are the primary applications of this compound in medicinal chemistry research?

The compound’s diketone and ester moieties make it a versatile intermediate for:

- Antiviral drug precursors : Analogous structures (e.g., Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate) are used in synthesizing neuraminidase inhibitors like Oseltamivir .

- Enzyme inhibition studies : The 4-methylphenyl group enhances hydrophobic interactions with enzyme active sites, enabling probing of targets like proteases or kinases .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence the regioselectivity of acylation reactions involving this compound?

Regioselectivity in acylation is solvent- and temperature-dependent:

- Non-polar solvents (e.g., toluene) favor electrophilic attack at the β-keto position due to reduced solvation of the enolate intermediate .

- Elevated temperatures (60–80°C) promote kinetic control, favoring less stable but more reactive intermediates, while lower temperatures (<40°C) allow thermodynamic control for stable products .

Contradictory data on solvent effects (e.g., polar vs. non-polar) can be resolved by comparing activation energies via computational methods (DFT) .

Q. What strategies mitigate degradation or side reactions during storage and handling?

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

- Assay variability : Standardize protocols (e.g., enzyme source, buffer pH) to ensure reproducibility .

- Metabolic instability : Use liver microsome assays to assess compound stability and identify metabolites .

- Structural analogs : Compare activity of this compound with derivatives (e.g., chloro- or fluoro-substituted) to isolate electronic effects .

Q. What mechanistic insights explain its interaction with biological targets?

The compound’s diketone moiety can act as a Michael acceptor, forming covalent adducts with nucleophilic residues (e.g., cysteine thiols) in enzymes. Computational docking studies suggest:

- The 4-methylphenyl group occupies hydrophobic pockets in kinase ATP-binding sites .

- Hydrogen bonding between the β-keto oxygen and catalytic lysine residues enhances binding affinity .

Validate mechanisms via mutagenesis (e.g., Cys→Ala substitutions) or isotopic labeling .

Methodological Guidance

8. Designing experiments to evaluate its potential as a photoaffinity probe:

- Photoactivation : Incorporate a diazirine or benzophenone group into the 4-methylphenyl ring for UV-induced crosslinking .

- Click chemistry : Attach an alkyne handle for post-reaction conjugation with fluorescent tags (e.g., Alexa Fluor 488-azide) .

- Control experiments : Compare crosslinking efficiency in light vs. dark conditions to confirm specificity .

9. Optimizing catalytic asymmetric synthesis for enantiopure derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。